molecular formula C9H9ClF5N B2791767 (1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2248172-18-9

(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2791767
CAS No.: 2248172-18-9
M. Wt: 261.62
InChI Key: STQLRWXDMRHOJV-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. It is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and reagents ensures the purity and yield of the final product. Detailed information on industrial production methods is often proprietary and specific to the manufacturing entity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution.

Scientific Research Applications

(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form stable interactions with various biological molecules. This compound may affect molecular pathways by altering the structure and function of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in research applications where these properties are desired.

Properties

IUPAC Name

(1R)-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLRWXDMRHOJV-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(F)F)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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